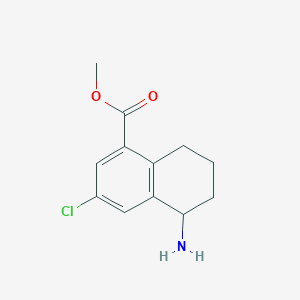

Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride

Description

Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is a bicyclic aromatic compound featuring a partially hydrogenated naphthalene core. Its structure includes a methyl ester group at position 1, an amino group at position 5, and a chlorine substituent at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula |

C12H14ClNO2 |

|---|---|

Molecular Weight |

239.70 g/mol |

IUPAC Name |

methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate |

InChI |

InChI=1S/C12H14ClNO2/c1-16-12(15)10-6-7(13)5-9-8(10)3-2-4-11(9)14/h5-6,11H,2-4,14H2,1H3 |

InChI Key |

YTZDOEFPHOGKHT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1CCCC2N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable naphthalene derivative.

Chlorination: The naphthalene derivative undergoes chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.

Amination: The chlorinated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

Esterification: The final step involves esterification using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as sodium hydroxide or methanol in the presence of a base.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Dechlorinated products.

Substitution: Hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino and chloro groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key Observations :

- Chlorine Substitution: The presence of chlorine at C3 in the reference compound increases its molecular weight and polarity compared to non-chlorinated analogs (e.g., CAS 774518-42-2).

- Amino Group Position: Shifting the amino group from C5 to C4 (as in ) or C3 (as in ) alters hydrogen-bonding capacity and steric interactions, which could affect solubility and target binding.

- Stereochemistry: Enantiomers like (R)- and (S)-methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate () highlight the role of chirality in pharmacological activity, though specific data are unavailable.

Functional Group Replacements

- Carboxylic Acid vs. The free carboxylic acid would exhibit higher acidity and lower lipophilicity compared to the esterified reference compound, impacting membrane permeability .

- Amide and Nitrile Derivatives: N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide () and 1,2,3,4-tetrahydronaphthalene-1-carbonitrile () demonstrate how replacing the ester with amide or nitrile groups modifies hydrogen-bonding and electronic properties.

Biological Activity

Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClN O

- Molecular Weight : 239.70 g/mol

- CAS Number : 1388827-79-9

The compound features a naphthalene core with an amino group and a chloro substituent, enhancing its solubility and stability for various applications .

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Material : A suitable naphthalene derivative is selected.

- Chlorination : The naphthalene derivative undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride.

- Amination : The chlorinated intermediate is subjected to amination with ammonia or an amine source.

- Esterification : The final step involves esterification using methanol and an acid catalyst to form the methyl ester.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various bacterial strains. Studies suggest that it may inhibit bacterial growth by disrupting cellular processes through interactions with specific molecular targets.

Anticancer Properties

This compound has been investigated for its anticancer properties. It appears to modulate pathways related to cell proliferation and apoptosis. For instance, it has been reported to inhibit the c-Myc transcription factor's activity, which is often overexpressed in cancer cells .

The mechanism of action involves the compound's interaction with specific enzymes or receptors that regulate biological pathways. The amino and chloro groups facilitate binding to these targets, leading to modulation of cellular functions such as growth and survival .

Case Studies

- Inhibition of c-Myc Activity :

-

Antimicrobial Efficacy :

- Another research effort evaluated the compound's effectiveness against various pathogenic bacteria. Results indicated significant inhibition zones in agar diffusion assays, suggesting its potential as a therapeutic agent against bacterial infections.

Q & A

Q. What are the recommended synthetic routes for preparing Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride?

Methodological Answer: A plausible synthetic route involves functionalizing the tetrahydronaphthalene core via cycloaddition or halogenation. For example, bromination at the 3-position of a precursor (e.g., methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate) using bromine or N-bromosuccinimide under inert conditions could yield the chloro derivative via subsequent substitution. Reductive amination or catalytic hydrogenation may introduce the amino group. The hydrochloride salt is typically formed by treating the free base with HCl in a polar solvent (e.g., ethanol). Key parameters include temperature control (<50°C), anhydrous conditions, and stoichiometric monitoring via TLC or HPLC .

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Monitoring Method | Yield Optimization |

|---|---|---|---|

| Bromination | NBS, CCl₄, 0–25°C | TLC (hexane:EtOAc) | Excess NBS, 12h reaction |

| Chlorination | Cl₂ gas, FeCl₃ catalyst | HPLC (C18 column) | Slow gas addition |

| Salt Formation | HCl (g), EtOH | pH titration | Equimolar HCl addition |

Q. How can researchers characterize the purity and stability of this compound?

Methodological Answer:

- Purity Analysis : Use reverse-phase HPLC (RP-HPLC) with a C18 column and UV detection at 254 nm. Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30 v/v). Compare retention times against reference standards .

- Stability Assessment : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via mass spectrometry (MS) for hydrolytic byproducts (e.g., free carboxylic acid). Store in airtight containers under nitrogen at -20°C to prevent oxidation .

Q. What safety protocols are critical for handling this hydrochloride salt?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine hydrochloride particles.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

- Toxicity Data : While specific toxicity data for this compound is limited, structurally related naphthalene derivatives exhibit moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents). Refer to safety sheets for analogous hydrochlorides (e.g., neuroleptic agents) for risk mitigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., conflicting NMR vs. HPLC results)?

Methodological Answer:

- Scenario : Discrepancies between NMR-integrated purity and HPLC traces may arise from residual solvents or diastereomers.

- Resolution :

- Perform 2D NMR (COSY, HSQC) to confirm stereochemistry and detect hidden proton environments.

- Use chiral HPLC with a cellulose-based column to separate enantiomers.

- Validate with high-resolution MS (HRMS) to rule out isobaric interferences.

- Cross-reference with X-ray crystallography (if crystalline) for absolute configuration .

Q. Table 2: Advanced Analytical Techniques

| Technique | Application | Key Parameters |

|---|---|---|

| Chiral HPLC | Enantiomer separation | Cellulose tris(3,5-dimethylphenylcarbamate) column, 25°C |

| 2D NMR | Structural ambiguity | 500 MHz, DMSO-d₆, 128 scans |

| HRMS | Mass accuracy | ESI+, resolution >30,000 |

Q. What strategies optimize RP-HPLC method development for this compound in complex matrices?

Methodological Answer:

- Column Selection : Use a C18 column (150 mm × 4.6 mm, 5 µm) for baseline separation.

- Mobile Phase : Gradient elution with acetonitrile (0.1% formic acid) and water (0.1% formic acid). Start at 20% acetonitrile, ramp to 80% over 15 min.

- Detection : UV at 230 nm (amino group absorption) and MS/MS for confirmation.

- Validation : Assess linearity (1–100 µg/mL), LOD/LOQ (0.1 µg/mL and 0.3 µg/mL), and robustness (±2% organic phase variation) .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., dopamine or serotonin transporters). The chloro and amino groups may enhance binding via halogen bonds and hydrogen bonding.

- QSAR Modeling : Train models on analogous tetrahydronaphthalene derivatives with reported bioactivity data. Descriptors include logP (1.1±0.1), PSA (26.3 Ų), and molar refractivity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Key Challenges : Racemization during HCl salt formation, solvent choice, and catalyst leaching.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.